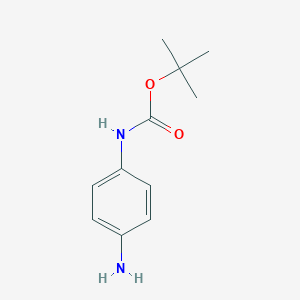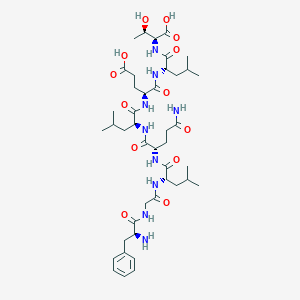
tert-Butyl (4-aminophenyl)carbamate
Overview
Description
Tert-Butyl (4-aminophenyl)carbamate, also known as N-Boc-p-phenylenediamine or 4-(tert-Butoxycarbonylamino)aniline, is an organic compound with the molecular formula C11H16N2O2 . It is used in organic synthesis as an amine protecting group .
Synthesis Analysis
The synthesis of tert-Butyl (4-aminophenyl)carbamate involves the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids in the presence of EDCI and HOBt as coupling reagents . The reaction proceeds efficiently, yielding the desired product in excellent yields .Molecular Structure Analysis
The molecular structure of tert-Butyl (4-aminophenyl)carbamate consists of a carbamate group attached to a tert-butyl group and a 4-aminophenyl group . The InChI string representation of the molecule isInChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9/h4-7H,12H2,1-3H3,(H,13,14) . Chemical Reactions Analysis
The carbamate group in tert-Butyl (4-aminophenyl)carbamate plays a key role in its reactivity. It is stable towards most nucleophiles and bases, making it suitable for use in various chemical reactions . For instance, it can participate in palladium-catalyzed cross-coupling reactions with various aryl halides .Physical And Chemical Properties Analysis
Tert-Butyl (4-aminophenyl)carbamate has a molecular weight of 208.26 g/mol . It is stable under normal temperatures and soluble in common organic solvents .Scientific Research Applications
Palladium-Catalyzed Synthesis of N-Boc-Protected Anilines
This compound was used in palladium-catalyzed synthesis of N-Boc-protected anilines . This is a crucial step in the synthesis of many organic compounds .
Synthesis of Tetrasubstituted Pyrroles
“tert-Butyl (4-aminophenyl)carbamate” was used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position . Pyrroles are important in the field of medicinal chemistry due to their presence in many natural products and pharmaceuticals .
Chemical Research and Development
This compound is often used in chemical research and development . It’s used in the synthesis of a wide range of other chemicals, making it a versatile reagent .
Pharmaceutical Applications
Due to its properties, “tert-Butyl (4-aminophenyl)carbamate” is used in the pharmaceutical industry . It can be used in the synthesis of various drugs .
Educational Purposes
In educational settings, this compound is used to demonstrate various chemical reactions and processes . It’s a useful tool for teaching organic chemistry .
Safety and Hazards
Future Directions
Carbamate derivatives like tert-Butyl (4-aminophenyl)carbamate have received much attention due to their application in drug design and discovery . They are increasingly being used in medicinal chemistry, and many derivatives are specifically designed to make drug-target interactions through their carbamate moiety . Therefore, the future research directions could involve exploring new synthesis methods, studying their biological activities, and developing new drugs based on this compound.
Mechanism of Action
Target of Action
Tert-Butyl (4-aminophenyl)carbamate, also known as 4-(tert-Butoxycarbonylamino)aniline, is a type of carbamate derivative It’s known that carbamates often interact with enzymes such as acetylcholinesterase and cyclooxygenase .
Mode of Action
Carbamates are generally known to inhibit enzymes by forming a covalent bond with their active site, thereby preventing the enzyme from catalyzing its substrate .
Biochemical Pathways
Carbamates are known to affect the cholinergic system by inhibiting acetylcholinesterase, leading to an accumulation of acetylcholine in the synaptic cleft .
Pharmacokinetics
Carbamates are generally well absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The inhibition of enzymes like acetylcholinesterase by carbamates can lead to an overstimulation of muscarinic and nicotinic receptors, resulting in various physiological effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Tert-Butyl (4-aminophenyl)carbamate. Factors such as temperature, pH, and presence of other substances can affect the stability and activity of the compound . .
properties
IUPAC Name |
tert-butyl N-(4-aminophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9/h4-7H,12H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIVYTYZCVWHWSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90991332 | |
| Record name | tert-Butyl (4-aminophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90991332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (4-aminophenyl)carbamate | |
CAS RN |
71026-66-9 | |
| Record name | tert-Butyl (4-aminophenyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71026-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (4-aminophenyl)carbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071026669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-Butyl (4-aminophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90991332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl (4-aminophenyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.281 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Acetic acid [(R,E)-1-(phenyldimethylsilyl)-1-buten-3-yl] ester](/img/structure/B152951.png)






![Morpholine, 2-[(cyclopentyloxy)methyl]-(9CI)](/img/structure/B152972.png)
